molecular formula C5H8F3I B13603506 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane

Cat. No.: B13603506
M. Wt: 252.02 g/mol
InChI Key: XVRFRUNBIBOLPT-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is an organofluorine compound characterized by the presence of trifluoromethyl and iodine groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the iodination of 1,1,1-trifluoro-2,2-dimethylpropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.

Major Products Formed

    Substitution Reactions: Products include various halogenated or aminated derivatives of the original compound.

    Oxidation and Reduction: Products can range from alcohols and ketones to fully reduced hydrocarbons.

Scientific Research Applications

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies, due to the presence of iodine.

    Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-iodoethane: Similar in structure but with a shorter carbon chain.

    1,1,1-Trifluoro-3-chloro-2,2-dimethylpropane: Contains a chlorine atom instead of iodine.

    1,1,1-Trifluoro-3-bromo-2,2-dimethylpropane: Contains a bromine atom instead of iodine.

Uniqueness

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is unique due to the presence of both trifluoromethyl and iodine groups, which confer distinct chemical reactivity and physical properties. The iodine atom provides opportunities for radiolabeling and other specialized applications, while the trifluoromethyl group enhances stability and lipophilicity.

Properties

Molecular Formula

C5H8F3I

Molecular Weight

252.02 g/mol

IUPAC Name

1,1,1-trifluoro-3-iodo-2,2-dimethylpropane

InChI

InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3

InChI Key

XVRFRUNBIBOLPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)C(F)(F)F

Origin of Product

United States

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